N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a butyl chain
Preparation Methods
The synthesis of N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of N-butyl-1-(4-methoxyphenyl)methanimine with a suitable dicarboxylic acid monoester in the presence of acetic anhydride. This reaction is carried out in chlorobenzene at elevated temperatures to promote the formation of the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or bind to enzyme active sites, thereby modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the butyl chain improves its solubility and bioavailability .
Comparison with Similar Compounds
N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with similar compounds such as:
N-butyl-1-(4-methoxyphenyl)non-2-yn-1-amine: This compound shares the methoxyphenyl and butyl groups but differs in its core structure, leading to different chemical and biological properties.
N-butyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: This compound has a similar functional group arrangement but a different core, which affects its reactivity and applications.
Properties
IUPAC Name |
N-butyl-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-6-11-24-21(27)18-12-17-19(13-23(2,3)14-20(17)26)25(22(18)28)15-7-9-16(29-4)10-8-15/h7-10,12H,5-6,11,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKLGLWNPWWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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